2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole
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Overview
Description
2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrole, characterized by its octahydro structure and the presence of two methyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) can produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Explored for its possible use in drug development, particularly as kinase inhibitors and anti-inflammatory agents.
Industry: Utilized in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits various biological activities.
Pyrrolone: Known for its antimicrobial and anti-inflammatory properties.
Pyrrolidinone: Used in pharmaceuticals for its diverse biological activities.
Uniqueness
2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole is unique due to its specific structure, which imparts distinct chemical and biological properties. Its octahydro configuration and methyl substitutions make it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2,5-dimethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C8H16N2/c1-6-3-7-4-10(2)5-8(7)9-6/h6-9H,3-5H2,1-2H3 |
InChI Key |
SKJKLBZVGRVHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CN(CC2N1)C |
Origin of Product |
United States |
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